Rabeprazole-d4 (potassium)

Description

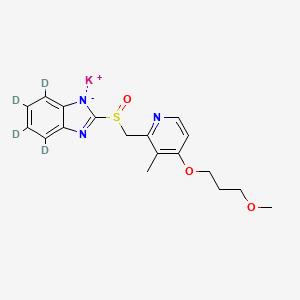

Rabeprazole-d4 (potassium) is a deuterium-labeled analog of Rabeprazole, a second-generation proton pump inhibitor (PPI) used to suppress gastric acid secretion. The deuterium labeling occurs at the benzimidazole ring (positions 4, 5, 6, and 7), replacing four hydrogen atoms with deuterium to enhance metabolic stability and utility as an internal standard in mass spectrometry .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20KN3O3S |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

potassium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C18H20N3O3S.K/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |

InChI Key |

GYGFRMCOWNDDJY-SWSVCJOSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[K+] |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Rabeprazole-d4 Base

The non-deuterated rabeprazole synthesis involves:

- Condensation : 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine reacts with 2-mercaptobenzimidazole in ethanol/NaOH.

- Oxidation : Rabeprazole sulfide is oxidized to the sulfoxide using sodium hypochlorite or m-chloroperbenzoic acid (mCPBA).

For the deuterated variant:

Potassium Salt Formation

Rabeprazole-d4 base is converted to the potassium salt via:

- Alkali metal exchange : Treatment with potassium hydroxide (KOH) in a mixed solvent system.

- Precipitation : Addition of anti-solvents (e.g., n-heptane, MTBE) to isolate the potassium salt.

Example protocol (from CN102993179B):

| Step | Parameters | Outcome |

|---|---|---|

| 1. Dissolution | Rabeprazole-d4 (20.0 g) in methanol/toluene (1:8 v/v) | Homogeneous solution |

| 2. Alkali addition | KOH (3.3 g) at 25–30°C, 2 h | pH 12.5–13.5 |

| 3. Crystallization | Add n-heptane (200 mL), cool to 0–10°C | Yield: 94.4%, Purity: 99.7% (HPLC) |

Critical Process Parameters

Reaction Conditions

Purification Techniques

- Silica gel chromatography : Removes residual sulfide and sulfone byproducts.

- Recrystallization : Ethanol/n-heptane system enhances crystalline purity (>99.5%).

Analytical Characterization

Key Metrics

| Property | Method | Specification |

|---|---|---|

| Isotopic purity | LC-MS (ESI+) | ≥98% D4 incorporation |

| Chemical purity | HPLC (C18 column) | ≥99.5% |

| Moisture content | Karl Fischer titration | ≤0.2% |

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : Absence of peaks at δ 2.5–3.0 ppm (methylene protons).

- IR (KBr) : 1040 cm⁻¹ (S=O stretch), 1580 cm⁻¹ (C=N stretch).

Challenges and Solutions

Comparative Methods

Industrial-Scale Considerations

- Cost : Deuterated reagents account for 60–70% of total production costs.

- Regulatory compliance : ICH Q3D guidelines for elemental impurities (e.g., Pd ≤ 10 ppm).

Recent Advances

Chemical Reactions Analysis

Types of Reactions: Rabeprazole-d4 (potassium) undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfide group to a sulfoxide.

Reduction: Reduction of the sulfoxide back to a sulfide.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various intermediates and derivatives of Rabeprazole-d4 (potassium) that are useful for further chemical modifications and studies.

Scientific Research Applications

Pharmacokinetic Studies

The pharmacokinetic properties of rabeprazole-d4 have been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

- Bioavailability : Rabeprazole has an absolute bioavailability of approximately 52% .

- Protein Binding : It exhibits high protein binding (96.3%) to human plasma proteins .

- Metabolism : The drug is primarily metabolized in the liver, with a half-life that supports once-daily dosing regimens .

These characteristics make rabeprazole-d4 an ideal candidate for studies focusing on drug interactions and metabolic pathways.

Treatment of Gastroesophageal Reflux Disease (GERD)

Rabeprazole-d4 is utilized in clinical trials to evaluate its efficacy in treating GERD. Research has shown that it significantly reduces symptoms associated with acid reflux and promotes healing of esophageal mucosa .

Eradication of Helicobacter pylori

In combination with antibiotics, rabeprazole-d4 has been investigated for its role in eradicating Helicobacter pylori infections. Clinical studies have demonstrated that higher doses lead to improved eradication rates compared to standard treatments .

Hypersecretory Conditions

Rabeprazole-d4 is beneficial for patients with conditions like Zollinger-Ellison syndrome, where excessive gastric acid production occurs. Studies indicate that it effectively suppresses basal acid output over extended periods .

Case Study 1: Efficacy in Zollinger-Ellison Syndrome

An open-label study involving patients with Zollinger-Ellison syndrome treated with high doses of rabeprazole demonstrated sustained acid suppression over 24 months. Only one patient experienced a serious adverse event, suggesting a favorable safety profile .

Case Study 2: Combination Therapy for H. pylori

A randomized trial evaluated the effectiveness of rabeprazole combined with amoxicillin and clarithromycin for H. pylori eradication. Results indicated a significant increase in eradication rates compared to antibiotic therapy alone, highlighting the importance of acid suppression in this context .

Data Tables

| Parameter | Rabeprazole | Rabeprazole-d4 |

|---|---|---|

| Bioavailability (%) | 52 | 52 |

| Protein Binding (%) | 96.3 | 96.3 |

| Half-life (hours) | 1-2 | 1-2 |

| Common Side Effects | Constipation, headache | Constipation, headache |

Mechanism of Action

Rabeprazole-d4 (potassium) exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme located on the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, thereby reducing stomach acid production. The deuterium labeling allows for more precise tracking of the compound’s interaction with the enzyme and its subsequent metabolic pathways.

Comparison with Similar Compounds

Key Properties of Rabeprazole-d4 Sodium Salt:

- Molecular Formula : C₁₈D₄H₁₆N₃O₃S·Na

- Molecular Weight : 385.449 g/mol

- Purity : ≥97% chemical purity, 99 atom% deuterium

- Analytical Role : Internal standard for quantifying Rabeprazole in LC-MS/MS, with a lower limit of quantification (LLOQ) of 1 ng/mL .

Non-Deuterated Rabeprazole and Its Salts

Key Differences :

- Isotopic Substitution: Rabeprazole-d4 sodium has four deuterium atoms, increasing its molecular weight by ~4 Da compared to non-deuterated Rabeprazole sodium. This shift enables precise differentiation in mass spectrometry .

- Stability : Deuterium labeling reduces metabolic degradation, making Rabeprazole-d4 ideal for long-term pharmacokinetic studies .

Deuterated PPIs and Analogs

While Rabeprazole-d4 is the focus, other deuterated PPIs and related compounds include:

(a) Pantoprazole-Related Compounds

- Pantoprazole Sulfone: A sulfone derivative used as a reference standard in USP monographs.

(b) Non-PPI Deuterated Compounds

- Enalaprilat-d5 and Toremifene-d6 : Used as isotopic standards in cardiovascular and oncology research, respectively. These differ from Rabeprazole-d4 in therapeutic class but share similar analytical roles .

Impurities and Related Compounds of Rabeprazole

Comparison with Rabeprazole-d4 :

- Functional Groups : Unlike Rabeprazole-d4, impurities like the sulfide and sulfone lack the sulfinyl moiety critical for PPI activity .

- Analytical Utility : Rabeprazole-d4 is used for quantification, while impurities are monitored for quality control .

Pharmacokinetic (PK) Studies

- Rabeprazole-d4 sodium enables precise PK profiling of Rabeprazole, with non-compartmental analysis using Phoenix WinNonlin® software .

- Deuterium labeling avoids interference from endogenous compounds, improving assay accuracy .

Biological Activity

Rabeprazole-d4 (potassium) is a deuterated form of rabeprazole, a proton pump inhibitor (PPI) widely used for the treatment of various gastric acid-related conditions. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.

Rabeprazole functions primarily by inhibiting the H, K-ATPase enzyme located in the gastric parietal cells. This inhibition blocks the final step in gastric acid secretion, leading to a decrease in stomach acidity. The drug is activated in acidic environments, converting to an active sulfenamide form that covalently binds to cysteine residues in the proton pump, resulting in irreversible inhibition .

Pharmacokinetics

- Absorption : Rabeprazole has an absolute bioavailability of approximately 52% when administered orally. Its onset of action occurs within one hour, achieving maximum inhibition of gastric acidity shortly thereafter .

- Distribution : The drug exhibits significant plasma protein binding (96.3%) and is metabolized primarily in the liver via cytochrome P450 enzymes CYP3A and CYP2C19 .

- Elimination : The elimination half-life is about 1 to 2 hours, with metabolites excreted mainly through urine .

Clinical Applications

Rabeprazole is indicated for various conditions, including:

- Gastroesophageal Reflux Disease (GERD) : Effective in preventing relapse in patients with healed erosive esophagitis.

- Peptic Ulcer Disease : Used as part of combination therapy for Helicobacter pylori eradication.

- Zollinger-Ellison Syndrome : Provides long-term acid suppression .

Case Studies and Research Findings

- Efficacy in GERD :

- Electrolyte Disturbances :

- Nephrolithiasis Reports :

Table 1: Pharmacokinetic Parameters of Rabeprazole

| Parameter | Value |

|---|---|

| Bioavailability | 52% |

| Peak Plasma Concentration | Within 1 hour |

| Half-life | 1-2 hours |

| Protein Binding | 96.3% |

| Metabolism | Hepatic via CYP3A/2C19 |

Table 2: Clinical Efficacy in GERD

| Dose (mg) | Endoscopic Relapse Prevention | Statistical Significance |

|---|---|---|

| 10 | Significant | p < 0.001 |

| 20 | More effective than 10 | p < 0.04 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Rabeprazole-d4 (potassium) to ensure isotopic purity?

- Methodological Answer : Synthesis optimization requires monitoring deuterium incorporation at specific positions (e.g., methyl or methoxy groups) using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Isotopic purity ≥98% is critical, achievable via controlled deuteration under anhydrous conditions . Reaction parameters (temperature, solvent, catalyst) should be systematically varied, and intermediates analyzed by HPLC with UV detection (λ = 285 nm) to track isotopic shifts .

Q. What analytical methods are validated for quantifying Rabeprazole-d4 (potassium) in biological matrices?

- Methodological Answer : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is preferred. Column: C18 (5 µm, 150 × 4.6 mm); mobile phase: 0.1% formic acid in water (A) and acetonitrile (B) (gradient: 20–80% B over 10 min). Validate linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines . Include system suitability tests using reference standards (e.g., USP Pantoprazole analogs) to ensure specificity .

Q. How should stability studies for Rabeprazole-d4 (potassium) be designed under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hrs.

- Oxidative stress : 3% H2O2 at 25°C.

- Photostability : Expose to 1.2 million lux-hours UV light.

Quantify degradation products via LC-MS and compare with non-deuterated analogs to assess deuterium’s protective effect .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported deuterium isotope effects (DIEs) on Rabeprazole-d4’s metabolic stability?

- Methodological Answer : Discrepancies arise from variations in cytochrome P450 isoforms (e.g., CYP2C19 vs. CYP3A4). Use in vitro microsomal assays with isoform-specific inhibitors (e.g., omeprazole for CYP2C19). Compare intrinsic clearance (CLint) between Rabeprazole and Rabeprazole-d4. Apply Michaelis-Menten kinetics to quantify DIEs (kcat/Km ratios) .

Q. How can systematic reviews identify gaps in Rabeprazole-d4’s pharmacokinetic (PK) research?

- Methodological Answer : Follow PRISMA guidelines:

- Databases : PubMed, Scopus, Web of Science.

- Keywords : (“Rabeprazole-d4” OR “deuterated Rabeprazole”) AND (“pharmacokinetics” OR “bioavailability”).

- Inclusion criteria : Studies with controlled deuterium labeling and PK parameters (AUC, Cmax, t1/2).

Use tools like ROBIS to assess bias and highlight understudied areas (e.g., renal excretion pathways) .

Q. What frameworks ensure rigor in designing comparative studies between Rabeprazole-d4 and non-deuterated analogs?

- Methodological Answer : Apply FINER criteria:

- Feasible : Use crossover designs in animal models (n ≥ 6) to minimize inter-subject variability.

- Novel : Focus on deuterium’s impact on sulfoxide stability or gastric acid suppression duration.

- Ethical : Adhere to 3R principles (replacement, reduction, refinement) in animal trials .

Data Analysis & Reporting

Q. How should researchers address discrepancies in Rabeprazole-d4’s reported plasma protein binding (PPB) values?

- Methodological Answer : Discrepancies may stem from assay types (equilibrium dialysis vs. ultrafiltration). Conduct parallel experiments:

- Equilibrium dialysis : 4 hrs, pH 7.4, 37°C.

- Ultrafiltration : 30 kDa cutoff, 3000 × g for 15 min.

Compare results using Bland-Altman plots and report confidence intervals .

Q. What statistical methods are appropriate for analyzing deuterium’s effect on Rabeprazole’s enantiomeric conversion?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) to separate R- and S-enantiomers. Apply multivariate ANOVA to assess deuterium’s impact on conversion rates under varying gastric pH (1.5–5.0). Report effect sizes (Cohen’s d) and p-values adjusted for multiple comparisons .

Tables for Key Parameters

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.